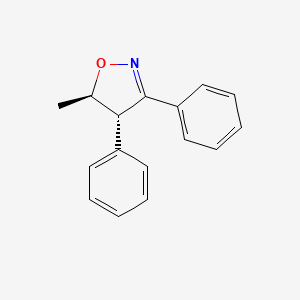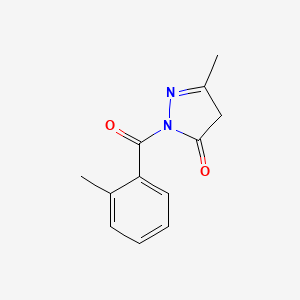
5-Methyl-2-(2-methylbenzoyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2-methylbenzoyl)-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylbenzoyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 2-methylbenzoyl chloride with 3-methyl-1H-pyrazol-5(4H)-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-methylbenzoyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzoyl group.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
3-Methyl-1-(2-methylbenzoyl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-methylbenzoyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 2-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 1-(2-Methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Uniqueness
3-Methyl-1-(2-methylbenzoyl)-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101771-59-9 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-methyl-2-(2-methylbenzoyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-3-4-6-10(8)12(16)14-11(15)7-9(2)13-14/h3-6H,7H2,1-2H3 |
InChI Key |
IENKOGKMFFBZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




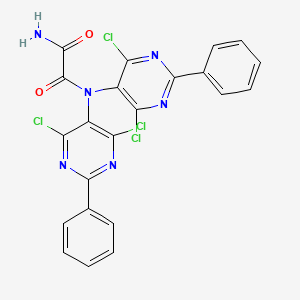
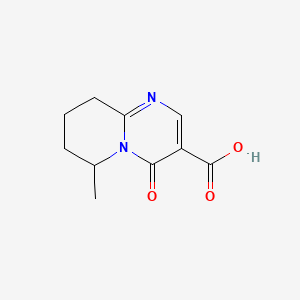
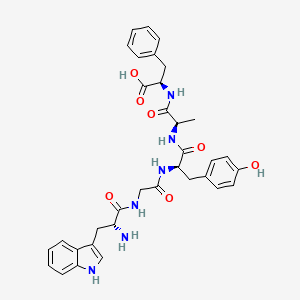
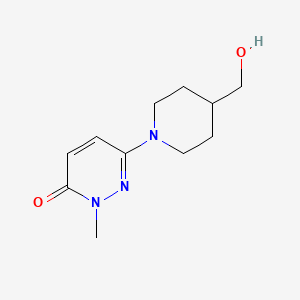

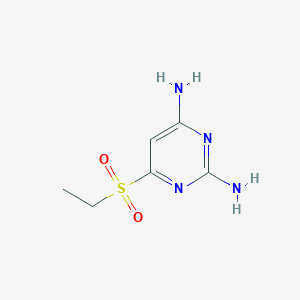

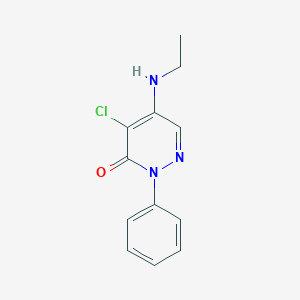
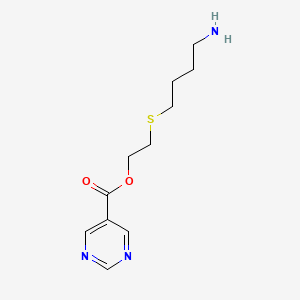
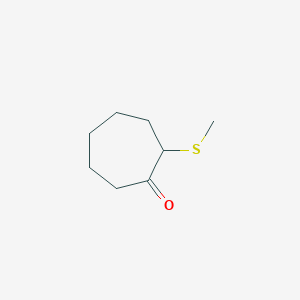
![6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline](/img/structure/B15213053.png)
